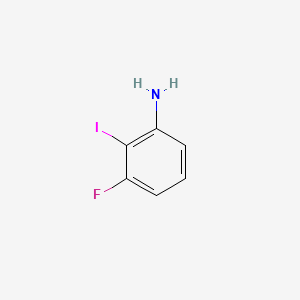

3-Fluoro-2-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-2-iodoaniline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline core, makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₅FIN | [3][4] |

| Molecular Weight | 237.01 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 706752-99-0 | [3][5] |

| Physical Form | Solid | [5][6] |

| Melting Point | 54 °C | [6] |

| Purity | ≥95% - 98% (typical commercial grades) | [4][5] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data.

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.10-7.04 (m, 1H), 6.51 (dt, 1H), 6.44 (td, 1H), 4.27 (s, 2H) | J₁ = 8.0 Hz, J₂ = 1.2 Hz (for 6.51 ppm); J₁ = 8.0 Hz, J₂ = 1.2 Hz (for 6.44 ppm) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | 162.5 (d), 148.9 (d), 130.2 (d), 109.9 (d), 104.8 (d), 71.9 (d) | J = 241.0 Hz (for 162.5 ppm); J = 5.0 Hz (for 148.9 ppm); J = 10.0 Hz (for 130.2 ppm); J = 3.0 Hz (for 109.9 ppm); J = 24.0 Hz (for 104.8 ppm); J = 28.0 Hz (for 71.9 ppm) | [6] |

| ¹⁹F NMR (376 MHz, CDCl₃) | -91.3 (s, 1F) | Not applicable | [6] |

Synthesis and Reactivity

Synthesis

A practical, transition-metal-free synthesis of this compound has been reported via the decarboxylative iodination of 3-fluoroanthranilic acid. This method provides a good yield and is a scalable approach.

A general workflow for this synthesis is depicted below:

Caption: Synthesis workflow for this compound.

Another patented method involves a multi-step synthesis starting from o-fluoroiodobenzene, which is converted to 2-fluoro-3-iodo-benzoic acid, followed by a rearrangement reaction and subsequent deprotection to yield the target compound.[7]

Reactivity

The reactivity of this compound is characterized by the presence of three key functional groups: the amino group, the fluorine atom, and the iodine atom.

-

The amino group can undergo typical reactions such as diazotization, acylation, and alkylation.

-

The iodine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position.

-

The fluorine atom is generally less reactive towards nucleophilic aromatic substitution compared to other halogens but can be displaced under specific conditions.[8] Its presence influences the electronic properties of the aromatic ring.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. It is listed as a "Protein Degrader Building Block," indicating its utility in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).[4] The incorporation of a fluoro-iodo-aniline moiety can be a key step in the synthesis of complex heterocyclic systems and other scaffolds relevant to drug discovery.

The strategic placement of fluorine in drug candidates can enhance properties such as:

-

Metabolic stability : The strong carbon-fluorine bond can block sites of metabolism.

-

Binding affinity : Fluorine can participate in favorable interactions with target proteins.

-

Lipophilicity : The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements: [3]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[9][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9]

Experimental Protocols

Synthesis of this compound (2g) via Decarboxylative Iodination [6]

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

-

Add 10 mL of CH₃CN to the liner.

-

Purge the autoclave with three cycles of pressurization and venting with O₂.

-

Pressurize the autoclave with O₂ to 10 bar.

-

Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to obtain this compound as a white solid (90% yield).

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an attractive starting material for the construction of complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists utilizing this compound in their work.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 706752-99-0 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Fluoro-2-iodoaniline (CAS Number: 706752-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom at the 3-position and an iodine atom at the 2-position of the aniline ring, offers distinct synthetic handles for the construction of complex molecular architectures. This strategic arrangement of functional groups allows for selective and sequential modifications, making it a key intermediate in the synthesis of novel pharmaceutical agents and other functional materials. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile point for cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthetic chemistry. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 706752-99-0 | [1][2] |

| Molecular Formula | C₆H₅FIN | [2] |

| Molecular Weight | 237.02 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 52-54 °C | [4] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz) | [3] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -91.3 (s, 1F) | [3] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₆H₅FIN+H⁺]: 237.9528, Found: 237.9533 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

This method provides a high-yielding synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Caption: Synthesis of this compound via decarboxylative iodination.

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Silica gel

Procedure: [3]

-

To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

-

Add 10 mL of acetonitrile to the glass liner.

-

Purge the autoclave with oxygen by three cycles of pressurization and venting, then pressurize with oxygen to 10 bar.

-

Heat the reaction mixture to 180 °C and stir for 4 hours.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether gradient (e.g., 1/50 v/v).

Experimental Protocol 2: Synthesis from o-Fluoroiodobenzene

This method involves the introduction of an amino group via a multi-step sequence starting from o-fluoroiodobenzene.

Workflow Diagram:

Caption: Synthetic workflow from o-fluoroiodobenzene.

Procedure (General Steps based on Patent Literature): [5]

-

Carboxylation: o-Fluoroiodobenzene is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C to room temperature) in an ethereal solvent like tetrahydrofuran (THF), followed by quenching with carbon dioxide (dry ice) to yield 2-fluoro-3-iodobenzoic acid.

-

Curtius Rearrangement: The resulting carboxylic acid undergoes a Curtius rearrangement. This is typically achieved by converting the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide (DPPA) and a base like triethylamine in a solvent such as toluene), which then rearranges upon heating to form an isocyanate. The isocyanate is trapped with tert-butanol to give the Boc-protected amine, 2-fluoro-3-iodophenyl t-butyl carbamate.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in a suitable solvent like methanol or dichloromethane) at room temperature to afford the final product, this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of complex organic molecules, particularly in the development of new therapeutic agents.

Role in Medicinal Chemistry

The ortho-iodo and meta-fluoro substitution pattern provides medicinal chemists with several advantages:

-

Fluorine Substitution: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

-

Iodine as a Synthetic Handle: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 2-position of the aniline ring. The C-I bond is more reactive than C-Br and C-Cl bonds, enabling selective and sequential cross-coupling reactions on polyhalogenated substrates.

Key Reactions in Drug Synthesis

This compound is a key substrate for several powerful C-C and C-N bond-forming reactions that are widely used in drug discovery.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This reaction is extensively used to form biaryl structures, which are common motifs in pharmaceuticals.

General Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Representative Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in many drug molecules.

General Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

Representative Experimental Protocol:

-

To an oven-dried reaction tube, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Add a base, such as sodium tert-butoxide (1.2-1.5 equiv).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add the amine (1.1-1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-120 °C until the reaction is complete.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Potential Therapeutic Targets: The B-Raf Signaling Pathway

Fluoroaniline derivatives have been investigated as potential anticancer agents. One of the key signaling pathways implicated in various cancers, particularly melanoma, is the Ras-Raf-MEK-ERK pathway. The B-Raf protein, a serine/threonine kinase, is a critical component of this pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. The development of B-Raf inhibitors is a major focus in oncology drug discovery. While no specific drug derived from this compound targeting B-Raf has been publicly disclosed, the synthesis of fluoroaniline-containing compounds as potential kinase inhibitors is an active area of research.

B-Raf Signaling Pathway Diagram:

References

- 1. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 2. This compound | 706752-99-0 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 3-Fluoro-2-iodoaniline

This technical guide provides a comprehensive overview of the core molecular properties, synthesis, and handling of 3-Fluoro-2-iodoaniline, a key building block in contemporary chemical research and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties of this compound

This compound is a halogenated aromatic amine. Its chemical structure and properties make it a versatile reagent in organic synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₆H₅FIN | [1][2][3] |

| Molecular Weight | 237.02 g/mol | [2][3][4] |

| CAS Number | 706752-99-0 | [1][2] |

| Appearance | White solid | [5] |

| Melting Point | 54 °C | [5] |

Experimental Protocols: Synthesis of this compound

A practical and efficient method for the synthesis of 2-iodoanilines, including this compound, involves the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acids.[5]

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Equipment:

-

Autoclave with a glass liner

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Flash column chromatography system

Procedure:

-

To an autoclave equipped with a 50 mL glass liner, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

-

Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

-

Purge the autoclave with three cycles of pressurization and venting with oxygen (O₂), then pressurize with O₂ to 10 bar.

-

Heat the reaction mixture to 180 °C and stir for 4 hours.

-

After the reaction is complete, cool the reactor using a water bath.

-

Dilute the resulting solution with ethyl acetate.

-

Add silica gel to the solution and evaporate the volatiles under vacuum.

-

Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

-

The final product, this compound, is obtained as a white solid.

Logical Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to the synthesis and application of halogenated anilines.

Caption: Synthesis workflow for this compound.

Caption: Potential applications of halogenated anilines.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined molecular properties. The provided synthesis protocol offers a reliable method for its preparation, enabling its use in various research and development applications, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use.

References

A Technical Guide to 3-Fluoro-2-iodoaniline for Researchers and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis, particularly within the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline core, offers versatile reactivity for the construction of more complex molecular architectures. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications in drug development.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: Benzenamine, 3-fluoro-2-iodo-[1]

-

CAS Number: 706752-99-0[1]

-

Molecular Formula: C₆H₅FIN[1]

-

Molecular Weight: 237.02 g/mol

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 237.02 g/mol | |

| Physical Form | Solid | |

| Melting Point | 54 °C | [2] |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |

Experimental Protocol: Synthesis of this compound

A practical and efficient method for the synthesis of this compound has been reported via a transition-metal-free and base-free decarboxylative iodination of 3-fluoroanthranilic acid.[2]

Materials:

-

3-Fluoroanthranilic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a 50 mL glass liner within an autoclave, add 3-fluoroanthranilic acid (1.0 mmol), Iodine (0.5 equiv.), and Potassium Iodide (0.6 equiv.).

-

Add 10 mL of acetonitrile to the mixture.

-

Purge the autoclave with three cycles of pressurization and venting with oxygen (O₂), and then pressurize with O₂ to 10 bar.

-

Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

-

After the reaction is complete, cool the reactor using a water bath.

-

Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

Characterization Data:

-

Yield: 90%

-

Appearance: White solid

-

¹H NMR (400 MHz, CDCl₃): δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J =5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz).[2]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -91.3 (s, 1F).[2]

-

HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533.[2]

Applications in Drug Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. The presence of both a fluorine and an iodine atom allows for orthogonal chemical modifications, making it a versatile scaffold for constructing libraries of compounds for drug discovery.

The logical workflow for utilizing this compound in a research and drug development context is illustrated below.

References

3-Fluoro-2-iodoaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of 3-Fluoro-2-iodoaniline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this compound.

Chemical Structure and Identification

This compound is an aromatic amine substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 706752-99-0[1] |

| Molecular Formula | C₆H₅FIN[1][2] |

| Molecular Weight | 237.02 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)F)I)N[1] |

| InChI Key | WFIMPUNNSNCOAZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Physical Form | White solid | [3] |

| Melting Point | 54 °C | [3] |

| Purity | 90% | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

¹H NMR (400 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.10-7.04 | m | - | 1H | Ar-H |

| 6.51 | dt | J₁ = 8.0, J₂ = 1.2 | 1H | Ar-H |

| 6.44 | td | J₁ = 8.0, J₂ = 1.2 | 1H | Ar-H |

| 4.27 | s | - | 2H | NH₂ |

¹³C NMR (100 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 162.5 | d | J = 241.0 | C-F |

| 148.9 | d | J = 5.0 | C-NH₂ |

| 130.2 | d | J = 10.0 | Ar-C |

| 109.9 | d | J = 3.0 | Ar-C |

| 104.8 | d | J = 24.0 | Ar-C |

| 71.9 | d | J = 28.0 | C-I |

¹⁹F NMR (376 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity |

| -91.3 | s |

High-Resolution Mass Spectrometry (HRMS)

| Technique | Calculated m/z | Found m/z | Ion |

| ESI | 237.9528 | 237.9533 | [C₆H₅FIN+H]⁺ |

Experimental Protocols

Synthesis of this compound

Method: Decarboxylative Iodination of 3-Fluoroanthranilic Acid.[3]

General Procedure:

-

To a solution of 3-fluoroanthranilic acid (1.0 mmol) in a suitable solvent, add N-iodosuccinimide (NIS) (1.2 mmol).

-

The reaction mixture is stirred at a specified temperature for a designated time.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

For the specific synthesis of this compound, the publication reports a 90% yield.[3]

Characterization Methods

The following general protocols are based on the instrumentation reported in the primary literature source.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker AVANCE NEO 400 spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

-

Data Reporting: Standard abbreviations are used for multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = double doublet, td = triple doublet). Coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: TripleTOF 5600 LC/MS/MS (AB Sciex).

-

Ionization Mode: Electrospray Ionization (ESI).

Characterization Workflow

The logical flow for the characterization of a newly synthesized batch of this compound is depicted in the diagram below.

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of 3-Fluoro-2-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoro-2-iodoaniline. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data derived from the analysis of structurally related compounds, namely 2-iodoaniline and 3-fluoroaniline. The methodologies provided are based on established, standard protocols for the NMR analysis of substituted anilines.

Predicted NMR Data

The chemical shifts (δ) and coupling constants (J) for this compound have been predicted by considering the additive effects of the fluorine and iodine substituents on the aniline scaffold. The substituent effects are extrapolated from the experimental data of 2-iodoaniline and 3-fluoroaniline.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two amine protons. The chemical shifts are referenced to a standard internal solvent peak.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.0 | Doublet of doublets (dd) | ~8.5, ~2.0 |

| H-5 | 6.6 - 6.8 | Triplet of doublets (td) | ~8.5, ~2.5 |

| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.5, ~1.0 |

| NH₂ | 4.0 - 4.5 | Broad singlet | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon attached to fluorine will show a large coupling constant (¹JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (¹JCF, Hz) |

| C-1 | 145 - 148 | - |

| C-2 | 85 - 90 | - |

| C-3 | 160 - 164 | ~240-250 |

| C-4 | 110 - 113 | ~20-25 |

| C-5 | 120 - 123 | ~5-10 |

| C-6 | 130 - 133 | ~0-5 |

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v).

-

Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Locking : Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and locked onto the deuterium signal of the solvent.

-

Shimming : Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition :

-

Pulse Program : Use a standard single-pulse experiment.

-

Acquisition Parameters : Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Number of Scans : Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters : Use a spectral width of ~200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to obtain a good signal-to-noise ratio, depending on the sample concentration.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing : Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking : Identify and label the chemical shifts of all significant peaks in both spectra.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Caption: A generalized workflow for conducting NMR spectroscopy experiments.

A Comprehensive Spectral Analysis of 3-Fluoro-2-iodoaniline: A Technical Guide for Researchers

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in various fields of chemical synthesis. Its unique substitution pattern, featuring fluorine, iodine, and an amino group on a benzene ring, makes it a valuable intermediate for introducing complex functionalities into larger molecules. In the realm of drug development, the presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this compound highly sought after.[1][2] This technical guide provides an in-depth summary of the spectral data for this compound, along with detailed experimental protocols, to aid researchers in its identification, characterization, and application.

Physicochemical Properties

This compound is a white solid at room temperature.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 706752-99-0 | [5] |

| Molecular Formula | C₆H₅FIN | [5] |

| Molecular Weight | 237.02 g/mol | [4] |

| Melting Point | 54 °C | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [5] |

Synthesis and Analytical Workflow

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves a transition-metal-free decarboxylative iodination of 2-amino-6-fluorobenzoic acid.[3] Another patented approach involves a multi-step synthesis starting from o-fluoroiodobenzene, which proceeds through carboxylation, rearrangement, and subsequent deprotection to yield the target compound.[6]

The general workflow for the synthesis and subsequent characterization of this compound is outlined in the diagram below. This process ensures the correct product is synthesized and its purity and identity are confirmed before use in further applications.

Figure 1: General workflow for the synthesis and spectral analysis of this compound.

Spectral Data and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here is derived from peer-reviewed literature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

| Technique | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz |

| ¹H NMR | CDCl₃ | 7.10-7.04 | m, 1H |

| 6.51 | dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H | ||

| 6.44 | td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H | ||

| 4.27 | s, 2H (NH₂) | ||

| ¹³C NMR | CDCl₃ | 162.5 | d, J = 241.0 Hz |

| 148.9 | d, J = 5.0 Hz | ||

| 130.2 | d, J = 10.0 Hz | ||

| 109.9 | d, J = 3.0 Hz | ||

| 104.8 | d, J = 24.0 Hz | ||

| 71.9 | d, J = 28.0 Hz | ||

| ¹⁹F NMR | CDCl₃ | -91.3 | s, 1F |

Interpretation:

-

¹H NMR: The spectrum shows three distinct signals in the aromatic region (δ 6.4-7.1 ppm), corresponding to the three protons on the benzene ring. The broad singlet at δ 4.27 ppm is characteristic of the two protons of the primary amine group.

-

¹³C NMR: The spectrum displays six signals, corresponding to the six carbon atoms of the benzene ring. The large coupling constant (J = 241.0 Hz) for the signal at δ 162.5 ppm is characteristic of a carbon directly bonded to a fluorine atom. The other carbons show smaller couplings due to their proximity to the fluorine atom. The signal at δ 71.9 ppm corresponds to the carbon atom bonded to the iodine, showing a significant upfield shift and a large C-F coupling constant.

-

¹⁹F NMR: A single sharp signal at δ -91.3 ppm confirms the presence of one fluorine environment in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which confirms its elemental composition.

| Technique | Ionization Mode | Calculated m/z for [C₆H₅FIN+H]⁺ | Found m/z |

| HRMS | ESI | 237.9528 | 237.9533 |

Interpretation: The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value, confirming the molecular formula C₆H₅FIN.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-F (Aromatic) | Stretch | 1100 - 1300 |

| C-N | Stretch | 1250 - 1350 |

| C-I | Stretch | 500 - 600 |

Experimental Protocols

The following protocols are generalized based on standard practices and information reported in the literature.[3]

NMR Spectroscopy

-

Instrumentation : NMR spectra were recorded on a Bruker AVANCE NEO 400 spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR spectra were acquired at 400 MHz. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR spectra were acquired at 100 MHz. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

¹⁹F NMR spectra were acquired at 376 MHz.

-

-

Data Processing : Standard Fourier transformation and phase correction were applied to the raw data.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : HRMS was performed on a Triple TOF 5600 LC/MS/MS system.

-

Ionization Method : Electrospray Ionization (ESI) in positive ion mode was used.

-

Sample Preparation : The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

Data Analysis : The resulting mass spectrum was analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺ and its m/z value was compared to the theoretically calculated mass.

Synthesis: Decarboxylative Iodination

The following is a representative protocol for the synthesis of this compound.[3]

Figure 2: Step-by-step experimental workflow for a representative synthesis of this compound.

-

Procedure : 2-Amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv) are added to an autoclave with 10 mL of CH₃CN. The autoclave is purged and then pressurized with O₂ (10 bar). The reaction mixture is stirred at 180 °C for 4 hours.

-

Workup & Purification : After cooling, the solution is diluted with ethyl acetate. Volatiles are evaporated, and the residue is purified by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent to yield the final product.[3]

Conclusion

The comprehensive spectral data provided in this guide serves as a definitive reference for the characterization of this compound. The detailed NMR and HRMS data, in particular, provide unambiguous confirmation of its structure. The outlined protocols offer researchers practical methodologies for synthesis and analysis. As a versatile fluorinated building block, a thorough understanding of its spectral properties is paramount for its effective use in pharmaceutical and materials science research.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline scaffold, imparts specific steric and electronic properties that are valuable in the design of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, complete with experimental protocols for their determination and a workflow for its physicochemical characterization.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various chemical processes. A summary of its key physical data is presented in the table below. While experimental data for some properties are available, others are estimated based on computational models due to a lack of published experimental values.

| Property | Value | Source |

| Molecular Formula | C₆H₅FIN | - |

| Molecular Weight | 237.01 g/mol | [PubChem CID: 20029093] |

| Physical Form | White solid | [A Practical Route to 2-iodoanilines...] |

| Melting Point | 54 °C | [A Practical Route to 2-iodoanilines...] |

| Boiling Point | Predicted: 259.8 ± 25.0 °C | [ChemSpider] |

| Density | Predicted: 2.008 ± 0.06 g/cm³ | [ChemSpider] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | General chemical principles |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10-7.04 (m, 1H)

-

δ 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H)

-

δ 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H)

-

δ 4.27 (s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 162.5 (d, J = 241.0 Hz)

-

δ 148.9 (d, J = 5.0 Hz)

-

δ 130.2 (d, J = 10.0 Hz)

-

δ 109.9 (d, J = 3.0 Hz)

-

δ 104.8 (d, J = 24.0 Hz)

-

δ 71.9 (d, J = 28.0 Hz)

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -91.3 (s, 1F)

Source for all NMR data: [A Practical Route to 2-iodoanilines...]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

-

HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533. [A Practical Route to 2-iodoanilines...]

Infrared (IR) Spectroscopy

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-N stretching: Aromatic amine C-N stretching typically appears in the 1250-1360 cm⁻¹ region.

-

C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.

-

C-I stretching: This vibration appears at lower frequencies, typically in the 500-600 cm⁻¹ region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

A representative mass spectrum for this compound is not publicly available. However, under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 237. Fragmentation would likely involve the loss of iodine (m/z 127) and subsequent fragmentation of the aniline ring.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (54 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point is reported as the range T₁-T₂.

Boiling Point Determination (Thiele Tube Method - for solids that decompose at their atmospheric boiling point, this is often performed under reduced pressure)

Objective: To determine the boiling point of this compound. Note: As this is a solid at room temperature, this protocol would be applicable if the compound melts without decomposition and is stable at its boiling point.

Apparatus:

-

Thiele tube

-

Micro burner or hot plate

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly so that it is immersed in the mineral oil within the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Objective: To determine the density of solid this compound.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a saturated solution of the solid in a solvent)

Procedure:

-

Weigh the clean and dry pycnometer (m₁).

-

Place a known mass of this compound into the pycnometer and weigh it again (m₂). The mass of the solid is m_solid = m₂ - m₁.

-

Fill the pycnometer containing the solid with the inert liquid and weigh it (m₃).

-

Empty and clean the pycnometer, then fill it with only the inert liquid and weigh it (m₄). The mass of the liquid is m_liquid = m₄ - m₁.

-

Knowing the density of the inert liquid (ρ_liquid), the volume of the liquid can be calculated (V_liquid = m_liquid / ρ_liquid).

-

The volume of the solid is the volume of the pycnometer minus the volume of the liquid when the solid is present. The mass of the liquid displaced by the solid is (m₂ - m₁) + (m₄ - m₁) - m₃. The volume of the solid is this mass divided by the density of the liquid.

-

The density of the solid is then calculated as: ρ_solid = m_solid / V_solid.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 10 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube (e.g., by flicking or using a vortex mixer) for about one minute.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Solubility can be categorized as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Mandatory Visualization

Safety, Handling, and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Handling:

-

Use a spatula for transferring the solid to avoid contamination and exposure.

-

Ground equipment when transferring large quantities to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the physical properties of this compound. Researchers and developers are encouraged to perform their own analyses to confirm these properties within their specific experimental contexts.

In-Depth Technical Guide on the Safe Handling of 3-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and experimental context for 3-Fluoro-2-iodoaniline (CAS No. 706752-99-0). The information is intended to support laboratory safety and inform risk assessments in research and development settings.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and physical property data for this compound. This information has been compiled from various supplier Safety Data Sheets and chemical databases.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 706752-99-0 | [1][2] |

| Molecular Formula | C₆H₅FIN | [1][2] |

| Molecular Weight | 237.02 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Not Classified | Warning | - |

| Acute Toxicity, Inhalation | Not Classified | Warning | - |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |

Source: Compiled from available Safety Data Sheets.

Toxicological Data

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH, established for this compound. For halogenated anesthetic gases, NIOSH has recommended a ceiling limit of 2 ppm over a 60-minute period, which may serve as a conservative point of reference for structurally related compounds in the absence of specific guidance.[3][4][5]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent adherence to safety protocols is mandatory to minimize exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in conjunction with goggles when there is a potential for splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is advisable to double-glove for extended handling periods. Gloves must be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Section 3: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

The recommended storage condition is refrigerated at 2-8°C under an inert atmosphere and protected from light.

Disposal

-

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

-

Dispose of this material through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management

-

Small Spills: In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Section 5: Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from the literature. This should be considered a guideline and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound (2g)

This protocol describes a transition-metal-free and base-free decarboxylative iodination of 3-fluoroanthranilic acid.

Materials:

-

3-Fluoroanthranilic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Autoclave with a glass liner

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To an autoclave equipped with a 50 mL glass liner, add 3-fluoroanthranilic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

-

Add 10 mL of acetonitrile to the autoclave.

-

Purge the autoclave by three cycles of pressurization and venting with oxygen before pressurizing with oxygen to 10 bar.

-

Stir the reaction mixture at 160°C for 2 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

-

The final product, this compound, should be a white solid.[1]

Characterization Data:

-

Melting Point: 54°C[1]

-

¹H NMR (400 MHz, CDCl₃): δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H)[1]

-

¹³C NMR (100 MHz, CDCl₃): 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[1]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -91.3 (s, 1F)[1]

-

HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533[1]

Section 6: Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. rsc.org [rsc.org]

- 2. calpaclab.com [calpaclab.com]

- 3. Federal Register :: Request for Information on Waste Halogenated Anesthetic Agents: Isoflurane, Desflurane, and Sevoflurane [federalregister.gov]

- 4. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]

- 5. hsrm.umn.edu [hsrm.umn.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Commercial Availability and Application of 3-Fluoro-2-iodoaniline

Introduction

This compound is a key halogenated building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the iodo group serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and potential applications of this compound, tailored for professionals in the field of drug discovery.

Commercial Availability

This compound and its hydrochloride salt are commercially available from several chemical suppliers. The free base (CAS No. 706752-99-0) and the hydrochloride salt (CAS No. 122455-37-2) are typically offered in research-grade purities. Below is a summary of representative suppliers and their offerings. Pricing and availability are subject to change and should be confirmed with the respective vendors.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 706752-99-0 | 98% | 100 mg, 250 mg[1] |

| ChemUniverse | This compound Hydrochloride | 122455-37-2 | 97% | 100 mg, 250 mg, 1 g[2] |

| CP Lab Safety | This compound | 706752-99-0 | min 95% | 100 mg[3] |

| Key Organics | This compound Hydrochloride | 122455-37-2 | >97% | 0.25 g, 1 g, 5 g, 10 g[4] |

| Laibo Chem | This compound | 706752-99-0 | Not Specified | 100 mg[5] |

| 2a biotech | This compound Hydrochloride | Not Specified | Not Specified | Inquiry-based[6] |

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 706752-99-0 | [1][3] |

| Molecular Formula | C₆H₅FIN | [1][3] |

| Molecular Weight | 237.02 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 54 °C | [7] |

| Purity | ≥95% - 98% | [1][3] |

| Storage Conditions | 2-8°C, Keep in a dark place, under inert atmosphere | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | WFIMPUNNSNCOAZ-UHFFFAOYSA-N | [1] |

Synthesis and Purification Protocols

While commercially available, understanding the synthesis of this compound can be valuable for custom synthesis or derivatization. A practical, transition-metal-free method has been reported.

Experimental Protocol: Decarboxylative Iodination

A reported method for synthesizing this compound involves the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.[7]

Reaction Scheme:

Caption: Decarboxylative Iodination Synthesis Workflow.

Procedure:

-

Reaction Setup: To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), KI (0.6 equiv), and 10 mL of CH₃CN.[7]

-

Pressurization: Purge the autoclave with three cycles of pressurization/venting with O₂ before pressurizing to 10 bar of O₂.[7]

-

Reaction: Stir the reaction mixture in a heating mantle at 180 °C for 4 hours.[7]

-

Workup: After completion, cool the reactor in a water bath. Dilute the solution with ethyl acetate.[7]

-

Purification: Add silica gel to the solution and evaporate the volatiles under vacuum. Perform flash column chromatography on silica gel (ethyl acetate/petroleum ether = 1/50 v/v) to yield the pure product as a white solid (90% yield).[7]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H)[7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[7] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -91.3 (s, 1F)[7] |

| HRMS (ESI) | Calculated for [C₆H₅FIN+H⁺]: 237.9528, Found: 237.9533[7] |

Role in Drug Development and Medicinal Chemistry

Organofluorine compounds are prevalent in modern pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine.[8] The introduction of fluorine can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

Key Contributions in Drug Design:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9]

-

Binding Affinity: The high electronegativity of fluorine allows it to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency.

This compound serves as a "Protein Degrader Building Block,"[3] indicating its utility in the synthesis of Proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. The aniline moiety provides a point of attachment, while the fluoro- and iodo-substituents allow for fine-tuning of properties and further diversification.

Caption: Logical workflow for utilizing this compound in drug development.

References

- 1. This compound | 706752-99-0 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. calpaclab.com [calpaclab.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. 2abiotech.net [2abiotech.net]

- 7. rsc.org [rsc.org]

- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Fluoro-2-iodoaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 3-Fluoro-2-iodoaniline, a valuable intermediate in pharmaceutical and materials science research. The primary focus of this document is a highly efficient, one-pot decarboxylative iodination method, which offers a high yield and straightforward protocol. Alternative synthetic strategies, including electrophilic iodination and the Sandmeyer reaction, are also discussed, providing a comprehensive view of the available methodologies.

Primary Synthesis Route: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

A practical and high-yielding route to this compound involves the transition-metal-free and base-free decarboxylative iodination of 2-amino-6-fluorobenzoic acid. This method stands out for its efficiency and directness, providing the target compound in excellent yield.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Melting Point | 54 °C | [1] |

| Appearance | White solid | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J =5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz) | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -91.3 (s, 1F) | [1] |

| HRMS (ESI) | Calculated for [C₆H₅FIN+H⁺]: 237.9528, Found: 237.9533 | [1] |

Experimental Protocol

The synthesis of this compound is achieved through the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol, 155.0 mg), Iodine (0.5 equiv, 126.5 mg), and Potassium Iodide (0.6 equiv, 99.6 mg).

-

Add 10 mL of Acetonitrile to the mixture.

-

Purge the autoclave with oxygen by carrying out three cycles of pressurization and venting.

-

Pressurize the autoclave with oxygen to 10 bar.

-

Heat the reaction mixture to 180°C and stir for 4 hours.

-

After the reaction is complete, cool the reactor using a water bath.

-

Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and remove the volatile components under vacuum.

-

Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to obtain this compound.

Synthesis Workflow

Caption: Decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Alternative Synthetic Routes

While the decarboxylative iodination method is highly effective, other classical synthetic strategies can also be considered for the preparation of this compound.

Electrophilic Iodination of 3-Fluoroaniline

Direct iodination of 3-fluoroaniline presents a potential one-step approach. However, the regioselectivity of this reaction is a critical consideration. Both the amino and fluoro groups are ortho-, para-directing, which could lead to a mixture of iodinated isomers.

The directing effects of the substituents would favor iodination at positions 2, 4, and 6. Separating the desired 2-iodo isomer from the 4-iodo and 6-iodo byproducts could be challenging and may result in a lower isolated yield of the target compound. Common iodinating agents for anilines include iodine monochloride (ICl) and N-iodosuccinimide (NIS) in an acidic medium.

Caption: Electrophilic iodination of 3-fluoroaniline.

Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of various substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. A plausible, albeit multi-step, route could start from a suitable precursor. For instance, one could envision a strategy starting from 2-amino-3-fluorobenzoic acid. Diazotization of the amino group followed by a Sandmeyer reaction with potassium iodide would yield 3-fluoro-2-iodobenzoic acid. Subsequent removal of the carboxylic acid group would lead to the desired product. A more direct approach would involve the diazotization of 2,3-difluoroaniline, followed by a Sandmeyer-type reaction to introduce the iodo group and subsequent selective modification of one of the fluorine atoms, which would be a complex and less direct pathway.

Given the multi-step nature and potential for side reactions, the Sandmeyer approach is generally less direct than the decarboxylative iodination for this specific target molecule.

Caption: A potential Sandmeyer reaction pathway.

Conclusion

For the synthesis of this compound, the decarboxylative iodination of 2-amino-6-fluorobenzoic acid emerges as the most efficient and high-yielding method based on current literature. This approach offers a direct, one-pot procedure with a straightforward workup. While electrophilic iodination and the Sandmeyer reaction represent viable theoretical alternatives, they present challenges in terms of regioselectivity and the number of synthetic steps, respectively. For researchers and professionals in drug development requiring a reliable and scalable synthesis of this compound, the decarboxylative iodination route is the recommended methodology.

References

A Technical Guide to the Purity and Assay of 3-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay information for 3-Fluoro-2-iodoaniline (CAS No. 706752-99-0), a key building block in pharmaceutical and chemical synthesis. This document collates available data on the purity of this compound, details relevant analytical methodologies for its quality assessment, and presents a representative synthetic workflow.

Purity Specifications

This compound is commercially available from various suppliers, with typical purity specifications summarized below. It is crucial for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.

| Parameter | Specification | Source |

| Purity | 98% | Sigma-Aldrich[1] |

| Purity | min 95% | CP Lab Safety[2] |

Analytical Methodologies for Purity and Assay Determination

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. A certificate of analysis for the related compound, 4-Fluoro-2-iodoaniline, specifies GC for the assay, suggesting its suitability for this analyte as well.[3]

Experimental Protocol (General Method for Halogenated Anilines)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of aromatic amines (e.g., a column with a mid-polarity stationary phase).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or toluene) in a volumetric flask to a concentration of about 1 mg/mL.

-

If necessary, further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the same solvent.

-

-

GC Conditions (Starting Point):

-